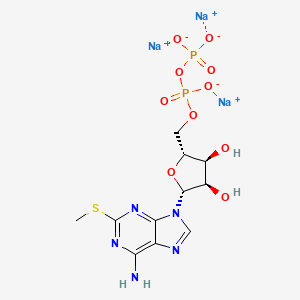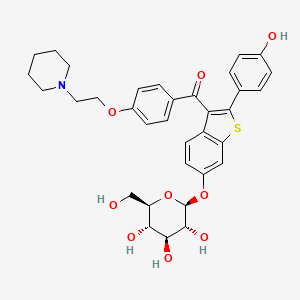
6-Raloxifene-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Raloxifene-beta-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is glucuronidated at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties, making it useful in inhibiting bone loss, resorption, and lowering lipid levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Raloxifene-beta-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the Raloxifene structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product suitable for research and pharmaceutical applications .
化学反应分析
Types of Reactions
6-Raloxifene-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glucuronic acid moiety or the benzothiophene structure.
Substitution: The compound can undergo substitution reactions, particularly at the glucuronic acid moiety, to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for various research applications .
科学研究应用
6-Raloxifene-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the effects of glucuronic acid modification on biological activity.
Biology: Investigated for its effects on estrogen receptors and its potential to inhibit bone loss and resorption.
Medicine: Explored for its potential therapeutic applications in treating osteoporosis and lowering lipid levels.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
6-Raloxifene-beta-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, acting as an antagonist. This binding inhibits the activity of estrogen on bone and lipid metabolism, leading to reduced bone loss and lower lipid levels. The molecular targets involved include estrogen receptor alpha and beta, and the pathways affected are those related to bone resorption and lipid metabolism .
相似化合物的比较
Similar Compounds
Raloxifene: The parent compound, which is also a selective estrogen receptor modulator but lacks the glucuronic acid moiety.
Tamoxifen: Another selective estrogen receptor modulator with different structural features and biological activities.
Bazedoxifene: A similar compound with modifications that provide different pharmacological properties
Uniqueness
6-Raloxifene-beta-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral activity as an estrogen receptor antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
属性
分子式 |
C34H37NO9S |
|---|---|
分子量 |
635.7 g/mol |
IUPAC 名称 |
[2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-12-13-25-27(18-24)45-33(21-4-8-22(37)9-5-21)28(25)29(38)20-6-10-23(11-7-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1 |
InChI 键 |
NRDZBPPPAHHCHI-JPLCMXNCSA-N |
手性 SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O |
规范 SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


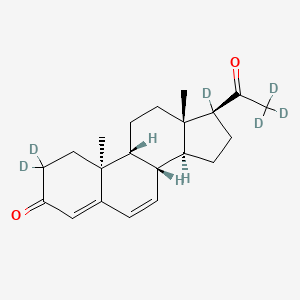
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
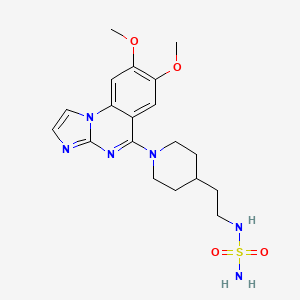
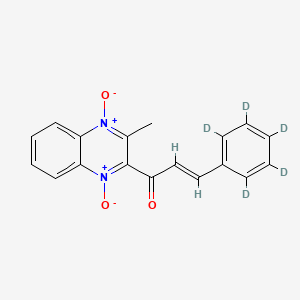

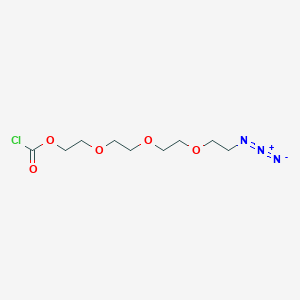
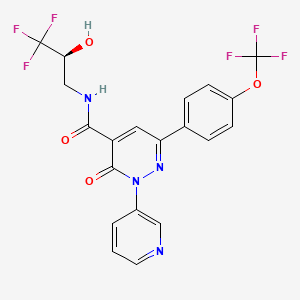

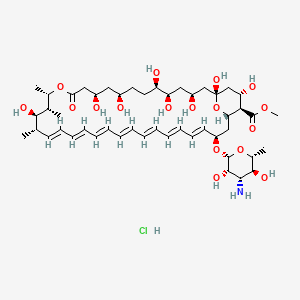
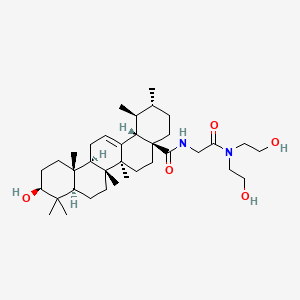

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)

